molecular formula C8H8BrFO B1526058 (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol CAS No. 749932-80-7

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Cat. No. B1526058
M. Wt: 219.05 g/mol
InChI Key: MASZUNQDCHMJEP-RXMQYKEDSA-N
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Description

“(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H8BrFO . It is also known as Benzenemethanol, 4-bromo-2-fluoro-α-methyl-, (αR)- .


Molecular Structure Analysis

The molecular structure of “(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanol group . The InChI code for this compound is 1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 .


Physical And Chemical Properties Analysis

“(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol” has a molecular weight of 219.05 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Synthetic Applications and Catalytic Processes

The compound (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol serves as a versatile intermediate in organic synthesis, especially in the development of complex molecular architectures. For instance, it plays a crucial role in the synthesis of γ-substituted vinylidene complexes through electrophilic aromatic substitution facilitated by dicationic alkenylcarbyne complexes. These processes are instrumental in creating bicyclic carbene complexes, showcasing the compound's utility in constructing chroman-2-ylidene derivatives (Bustelo et al., 2007).

Catalysis and Chemical Transformations

The compound also finds application in catalysis, particularly in reactions involving ruthenium complexes. A study demonstrates the preparation of 16-electron bromo or iodo complexes of ruthenium(II) through reactions that exploit the compound's reactivity, contributing significantly to advancements in catalytic processes and the synthesis of complex molecular systems (Barthazy et al., 2001).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, the compound is a key precursor in the synthesis of polymers with controlled molecular architecture. It enables the convergent growth approach to dendritic macromolecules, offering precise control over the periphery of the molecule and facilitating the creation of hyperbranched macromolecules with specific functional groups (Hawker & Fréchet, 1990).

Enantioselective Synthesis

Furthermore, the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, which is closely related to the compound , highlights its importance in the synthesis of intermediates for drugs with potential applications in treating various diseases, including HIV and Alzheimer's. This synthesis employs bioreduction and optimization processes, underscoring the compound's role in developing chirally pure pharmaceutical intermediates (ChemChemTech, 2022).

Photophysical Properties

Research on molecules with isolated phenyl rings, including those related to (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, indicates significant photophysical properties. Such molecules are studied for their emission spectra and solid-state quantum yields, contributing to the understanding of intramolecular interactions and their potential applications in designing new fluorophores (Zhang et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

As for the future directions of “(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol”, it’s hard to predict without specific context. This compound could potentially be used in various chemical reactions or serve as a building block in the synthesis of more complex molecules. Its use would largely depend on the needs of the scientific research or industrial processes .

properties

IUPAC Name

(1R)-1-(4-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZUNQDCHMJEP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Synthesis routes and methods I

Procedure details

To a ice-cold solution of methyl magnesium iodide prepared from magnesium (1.7 g, 73.88 mmoles) and methyl iodide (4.58 ml, 73.88 mmoles) in diethyl ether (50 ml), 4-bromo-2-fluorobenzaldehyde(5 g, 24.62 mmoles) in diethyl ether(10 ml) was added and warmed to room temperature. After 12 h, the reaction mixture was cooled to 0° C., quenched with dilute HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as red colour liquid (5 g, 94% yield). 1H-NMR (δ ppm, CDCl3, 400 MHz): δ 7.40(t, J=8.2 Hz, 1H), 7.30(dd, J=8.3,1.7 Hz, 1H), 7.21(dd, J=9.9,1.9 Hz, 1H), 5.17(q, J=6.4 Hz, 1H), 1.49(d, J=6.5 Hz, 3H).
[Compound]
Name
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reactant
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1.7 g
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4.58 mL
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Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzaldehyde (5 g, 24.62 mmol) in diethyl ether (10 ml) was added to an ice-cold solution of methylmagnesium iodide prepared from magnesium (1.7 g, 73.88 mmol) and methyliodide (4.58 ml, 73.88 mmol) in diethyl ether (50 ml). The mixture was warmed stirred at RT. for 12 h, and cooled to 0° C., quenched with dil. 6N HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as red colour liquid (5 g, 94%). 1H-NMR (δ ppm, CDCl3, 400 MHz): δ 7.40 (t, J=8.2 Hz, 1H), 7.30 (dd, J=8.3, 1.7 Hz, 1H), 7.21 (dd, J=9.9, 1.9 Hz, 1H), 5.17 (q, J=6.4 Hz, 1H), 1.49 (d, J=6.5 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
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ice
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1.7 g
Type
reactant
Reaction Step Two
Quantity
4.58 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

An oven dried 500 mL flask, was charged under nitrogen with (S)-2-methyl-CBS-oxazaborolidine 1M in toluene (5.02 mL) and dissolved in CH2Cl2 (250 mL). Me2-BH3 (30 mL, 60.27 mmol) was then added and cooled to −30° C. and reaction stirred for 15 minutes. (1-(4-Bromo-2-fluoro-phenyl)-ethanone (10.9 g, 50.23 mmol) from step 2 below was dissolved in CH2Cl2 (10 mL) and slowly added via addition funnel to the previous solution. The resulting reaction was stirred at 25° C. overnight. The solution was carefully quenched with MeOH, the solvent was removed in vacuo and the residue was purified by flash column chromatography (20% EtOAc in hexanes) to provide the desired product (9 37 g, 90%) as a clear oil. 1H NMR (400 MHz, CDCl3): δ 1.49 (d, J=6.6 Hz, 3H), 5.15 (q, J=12, 6.4 Hz, 1H), 7.15–7.45 (m, 3H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-2-fluorobenzaldehyde (2.01 g, 9.9 mmol) in tetrahydrofuran (20 mL) was dropped methylmagnesium bromide (10 mmol, 1N in tetrahydrofuran) and the mixture was stirred at room temperature for 30 minutes. TLC showed all starting material was consumed, then the mixture was quenched with aqueous ammonium chloride (1N, 5 mL). To the mixture, water (50 mL) was added and extracted with dichloromethane (2*50 mL). The combined organic phase was separated, dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20:1) to give the product 1-(4-bromo-2-fluorophenyl)ethanol as colorless oil (2.0 g, 92%). 1H NMR (300 MHz, CDCl3): δ 7.40-7.19 (m, 3H), 5.16 (q, J=6.3 Hz, 1H), 1.76 (s, 1H), 1.49 (d, J=6.3 Hz, 3H).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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